The NTPc303 protein is synthesized using advanced cell-free protein synthesis techniques, which allow for the production of proteins without the need for living cells. This method utilizes extracts from organisms, such as Escherichia coli or Vibrio natriegens, to create an environment conducive to protein synthesis. The extracts contain all necessary components for translation, including ribosomes, tRNAs, amino acids, and energy sources .
NTPc303 protein falls under the category of recombinant proteins. These proteins are produced through recombinant DNA technology, where genes encoding the desired protein are inserted into plasmids and expressed in host cells. The classification of NTPc303 can also extend to its functional roles in enzymatic reactions or as a structural component in various biological assays.
The synthesis of NTPc303 protein typically involves cell-free systems that provide a controlled environment for protein production. Techniques such as sonication and bead beating are employed to lyse cells and extract necessary components without damaging them. This approach minimizes heat generation, which can denature proteins .
The molecular structure of NTPc303 protein is characterized by its unique sequence of amino acids, which determines its three-dimensional conformation. While specific structural data may vary based on the source and synthesis method, typical analysis techniques include X-ray crystallography and nuclear magnetic resonance spectroscopy.
NTPc303 protein participates in various biochemical reactions, often acting as an enzyme or catalyst. Its ability to facilitate reactions can be attributed to its structural features, which allow for specific substrate binding.
The mechanism of action for NTPc303 involves its interaction with substrates at a molecular level. Upon binding to a substrate, conformational changes may occur that enhance the reaction rate.
NTPc303 protein has several applications in scientific research:
NTPc303 is a pollen-specific protein originally isolated from Nicotiana tabacum (tobacco). The cDNA clone encodes a protein with an open reading frame predicting a 62 kDa polypeptide [1]. Bioinformatic analysis reveals significant homology to members of the blue copper oxidase family, particularly ascorbate oxidase, characterized by conserved copper-binding motifs (HXHG, HXH, and HXXH) critical for redox activity. The N-terminal region exhibits a signal peptide indicative of potential secretory pathway involvement, while the central domain contains the catalytic core common to multicopper oxidases. Sequence alignment with orthologs across plant species shows >70% conservation in copper-binding residues, suggesting evolutionary preservation of its enzymatic function [1] [10].
Theoretical molecular weight calculations based on the 554-amino acid sequence predict a mass of 62 kDa [1]. Experimental validation via SDS-PAGE under denaturing conditions aligns closely with this prediction, showing a single band at ~62 kDa. However, size-exclusion chromatography under native conditions reveals a major peak corresponding to 130–140 kDa (Table 1), suggesting dimerization or association with cofactors. This discrepancy highlights the limitations of theoretical calculations in predicting oligomerization states and the necessity of orthogonal methods for molecular weight validation [2] [5].
Table 1: Molecular Weight Analysis of NTPc303
Method | Conditions | Observed MW | Interpretation |
---|---|---|---|
Theoretical Calculation | Amino acid sequence | 62 kDa | Monomeric polypeptide |
SDS-PAGE | Denaturing | 62 kDa | Confirmed sequence length |
Size-exclusion chromatography | Native | 130–140 kDa | Dimeric assembly |
Although direct experimental data on NTPc303 PTMs is limited, homology modeling predicts several modifications:
NTPc303 shares 45% sequence identity with Nitrosomonas europaea blue copper oxidase (BCO), whose crystal structure (PDB: 3CFW) was resolved at 1.9 Å [10]. Key structural features (Table 2) include:
Table 2: Structural Comparison of NTPc303 and Reference Blue Copper Oxidases
Feature | NTPc303 (Model) | BCO (3CFW) | Ascorbate Oxidase |
---|---|---|---|
T1 Cu ligands | His152, Cys155, His160, Met162 | His406, Cys409, His414, Met416 | His, Cys, His, Met |
T2/T3 Cu ligands | 8 conserved His | 8 His | 8 His |
Catalytic residues | Glu458 | Glu517 | Glu |
Molecular dynamics simulations indicate the T1 site in NTPc303 has higher solvent accessibility than BCO, potentially enhancing substrate affinity for phenolic compounds in pollen walls [1] [10].
NTPc303 forms homodimers via hydrophobic interactions between Domain 2 subunits, as evidenced by:
Compound Nomenclature
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